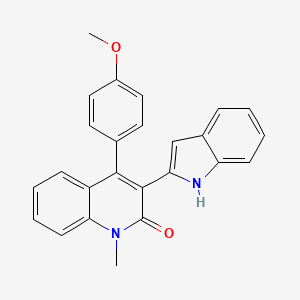

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(1H-indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-27-22-10-6-4-8-19(22)23(16-11-13-18(29-2)14-12-16)24(25(27)28)21-15-17-7-3-5-9-20(17)26-21/h3-15,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZRKXGCFLYVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705269 | |

| Record name | 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010128-58-1 | |

| Record name | 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one exhibit significant anticancer properties. The indole and quinoline moieties are known for their ability to interact with various biological targets, including enzymes involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent inhibitory effects on tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Case Study : An investigation in the International Journal of Antimicrobial Agents demonstrated that derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Fluorescent Probes

The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

| Solvent Compatibility | DMSO, Ethanol |

Organic Light Emitting Diodes (OLEDs)

Due to its excellent photophysical properties, this compound has been explored for applications in OLED technology. Its ability to emit light efficiently makes it a candidate for use in display technologies.

Case Study : Research published in Advanced Materials demonstrated that incorporating this compound into OLED devices resulted in improved brightness and efficiency compared to traditional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as DNA replication, cell division, and signal transduction.

Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and immune response, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues of Quinolin-2(1H)-ones

3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one

- Structure : Features a methoxy group at the 3-position and a 4-methoxyphenyl group at the 2-position.

- Key Differences: Unlike the target compound, this derivative lacks the indole substituent and has a methoxy group directly on the quinolinone core. The absence of the indole moiety may reduce interactions with hydrophobic binding pockets in biological targets .

3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one

- Structure : Substituted with an acetyl group at the 3-position, a hydroxyl group at the 4-position, and a phenyl group at the 1-position.

- However, the lack of an indole substituent limits its π-π interactions .

4-(1,2,3-Triazol-1-yl)-6-methylquinolin-2(1H)-one

- Structure : Contains a triazole ring at the 4-position and a methyl group at the 6-position.

- This compound exhibits antiproliferative activity, suggesting that heterocyclic substituents at the 4-position are critical for bioactivity .

Substituted Indole-Quinolinone Hybrids

3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one

- Structure: Derived from bromination of 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one, this compound features a bromoacetyl group for further functionalization.

- Key Differences: The bromoacetyl group enables reactions with nucleophiles (e.g., pyridine, thiourea) to form quaternary salts or thiazole derivatives, highlighting the synthetic versatility of quinolinones. However, the target compound’s indole group provides inherent bioactivity without requiring additional derivatization .

3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one

- Structure: Contains an indol-2-yl group linked to a piperidinylmethyl-aminomethyl moiety.

- Key Differences : The bulky piperidine group may improve solubility but could reduce membrane permeability compared to the simpler 4-methoxyphenyl group in the target compound. Such structural complexity is often explored in CNS-targeted drug design .

Functional Group Impact on Bioactivity

- Methoxy Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogues .

- Indole vs. Triazole : Indole’s aromaticity supports interactions with tryptophan-binding enzyme pockets, whereas triazoles may engage in hydrogen bonding or metal coordination .

Biological Activity

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one, also known by its CAS number 1010128-58-1, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C25H20N2O2

- Molecular Weight : 380.4 g/mol

- Structure : The compound features a complex structure comprising an indole moiety linked to a methoxyphenyl group and a quinolinone core.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1 |

| Mycobacterium tuberculosis H 37Rv | Not specified |

The compound demonstrated potent activity against MRSA, with an MIC value lower than many conventional antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The inhibition of biofilm formation is particularly notable:

Biofilm Inhibition Concentration (MBIC) :

| Fungal Strain | MBIC (μg/mL) |

|---|---|

| Candida albicans | 50.0 |

The compound exhibited significant inhibition of biofilm formation in Candida albicans, suggesting a mechanism that could be beneficial in treating fungal infections resistant to standard therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Results :

The compound displayed significant antiproliferative effects across all tested cancer cell lines with IC50 values indicating effective growth suppression. For example, it showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblast cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets. Molecular docking studies suggest that it binds effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. This interaction is crucial for understanding the therapeutic potential and optimizing the structure for enhanced efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Activity :

- Antifungal Efficacy Assessment :

- Anticancer Studies :

Chemical Reactions Analysis

Ugi-Adduct-Mediated Tandem Reactions

A camphorsulfonic acid (CSA)-mediated one-pot approach is employed to construct the quinolinone scaffold. For example:

-

Substrates : 2′-Aminoacetophenone, benzaldehyde, phenylpropiolic acid, and cyclohexylisocyanide.

-

Conditions : EtOH (16 h) followed by PhCl/CSA (140°C, 20 h).

Mechanism :

-

Formation of the Ugi adduct via a four-component reaction.

Acid-Catalyzed Cyclization

The quinolinone ring is formed via Friedel–Crafts-type allenylation or alkylation using propargylic alcohols:

-

Catalyst : CSA or FeCl₃.

Functionalization Reactions

The indole and quinolinone moieties enable further derivatization:

Electrophilic Substitution at Indole

The indole’s C3 position reacts with electrophiles (e.g., trifluoromethyl ketones):

-

Reagents : Aromatic fluoromethyl ketones.

-

Conditions : K₂CO₃/n-Bu₄PBr in water (25°C, 2–4 h).

-

Yield : 70–90% for trifluoromethyl(indolyl)phenylmethanol analogs .

Cycloaddition Reactions

The quinolinone scaffold participates in cycloadditions to form fused heterocycles:

Transformations of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes:

Oxidative Demethylation

Cross-Coupling Reactions

-

Suzuki–Miyaura : Pd-catalyzed coupling with aryl boronic acids.

Spirocyclic Derivatives

Reaction with Meldrum’s acid and aldehydes yields spiro-indoline-quinolinones:

Hydrazone Formation

Stability and Reactivity Insights

Preparation Methods

Formation of Quinolin-2(1H)-one Core

- The quinolinone scaffold is commonly prepared by cyclization of appropriate aniline derivatives with β-ketoesters or related precursors.

- Methylation at the nitrogen (N1) can be introduced via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Attachment of 4-Methoxyphenyl Group

- The 4-methoxyphenyl substituent can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck coupling, depending on the functional groups present on the quinolinone intermediate.

Acid-Catalyzed Tandem Reaction Approach (Related Quinolinone Derivatives)

Recent research on related 4-hydroxy-1-methylquinolin-2(1H)-one derivatives demonstrates an efficient acid-catalyzed tandem reaction with propargylic alcohols to form fused quinolone derivatives, which may be adapted for synthesizing complex quinolinone compounds like the target molecule.

- Catalysts: p-Toluenesulfonic acid monohydrate (pTsOH·H2O) was found optimal among various Lewis and Brønsted acids.

- Solvent: 1,2-Dichloroethane (1,2-DCE) provided the best yields.

- Temperature: Heating at 84 °C for 1 hour under air.

- Reaction Type: Friedel–Crafts-type alkylation or allenylation followed by cyclization (6-endo-dig or 5-exo-dig ring closure).

- Yields: Moderate to high yields (up to ~80%) depending on substrates.

This method tolerates various functional groups (methyl, methoxy, halogen, cyclopropyl) and moisture, making it versatile for quinolinone derivative synthesis.

Representative Data Table: Optimization of Acid-Catalyzed Tandem Reaction (Adapted from Related Studies)

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | None | 1,2-DCE | 84 | 1 | 0 | No reaction |

| 2 | pTsOH·H2O (10) | 1,2-DCE | 84 | 1 | 75-80 | Optimal catalyst and conditions |

| 3 | pTsOH·H2O (5) | 1,2-DCE | 84 | 1 | 60 | Lower catalyst loading |

| 4 | pTsOH·H2O (20) | 1,2-DCE | 84 | 1 | 78 | No significant improvement |

| 5 | Lewis acids (various) | 1,2-DCE | 84 | 1 | 40-60 | Faster decomposition observed |

| 6 | pTsOH·H2O (10) | THF | 84 | 1 | <50 | Inferior solvent |

| 7 | pTsOH·H2O (10) | Toluene | 84 | 1 | <50 | Inferior solvent |

Summary of Research Findings

- The preparation of this compound is based on established heterocyclic chemistry involving quinolinone and indole synthesis.

- Fischer indole synthesis is a key step for indole ring formation, while acid-catalyzed tandem reactions offer efficient routes to quinolinone derivatives.

- Acid catalysts like pTsOH·H2O in 1,2-DCE at elevated temperatures enable efficient cyclization and substitution reactions with good yields.

- The reaction tolerates a variety of functional groups, indicating potential for structural modifications.

- Although direct synthetic protocols for this exact compound are scarce, the adaptation of these methods is feasible for its preparation.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one?

Answer: Synthesis typically involves multi-step reactions, with alkylation and cyclization as key steps. For example, alkylation with methyl iodide in chloroform using potassium carbonate and a phase-transfer catalyst (e.g., TBAB) under reflux conditions (40–60°C) is critical for regioselectivity . Solvent choice (e.g., dichloromethane or ethanol) and pH control (neutral to slightly basic) minimize side reactions. Yields are optimized by monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane. Contamination risks include incomplete alkylation or unintended heterocycle narrowing, requiring rigorous NMR and MS validation .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Answer: Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction for absolute stereochemistry and bond-length validation .

- 1H/13C-NMR spectroscopy to verify substituent positions (e.g., methoxy group at 4-position, indole C2 linkage) .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., expected [M+H]+ peak matching theoretical mass).

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

Answer: SAR studies should focus on:

- Core scaffold modifications : Replace the 4-methoxyphenyl group with halogenated or bulky substituents to enhance target binding (e.g., 4-chlorophenyl increased tubulin inhibition in analogs ).

- Indole substitution : Introduce electron-withdrawing groups (e.g., nitro) at the indole C5 position to modulate electronic effects.

- Crystallography-guided design : Co-crystallize derivatives with biological targets (e.g., tubulin) to identify critical interactions (e.g., hydrogen bonding with Glu198 or hydrophobic packing in the colchicine site) .

Validate analogs using in vitro tubulin polymerization assays and cell migration inhibition assays (e.g., IC50 comparisons in cancer cell lines) .

Q. How can contradictions in biological activity data across studies be resolved?

Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., microtubule fragmentation assays at 37°C with 10 μM GTP) .

- Cellular context : Use isogenic cell lines (e.g., paclitaxel-resistant vs. sensitive PC-3 cells) to isolate resistance mechanisms .

- Metabolic stability : Compare plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsome stability (e.g., mouse/human S9 fractions) to account for pharmacokinetic differences .

Reanalyze data using multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting IC50) .

Q. What methodologies are recommended for evaluating in vivo efficacy and overcoming drug resistance?

Answer:

- Xenograft models : Administer 10–50 mg/kg orally to melanoma-bearing mice; monitor tumor volume via caliper measurements and metastasis via bioluminescence imaging .

- Resistance profiling : Generate resistant cell lines via stepwise dose escalation (e.g., 0.1–1 μM over 6 months). RNA-seq can identify upregulated efflux pumps (e.g., ABCB1) or tubulin isoform shifts .

- Combination therapy : Test synergy with paclitaxel or PARP inhibitors using Chou-Talalay combination index analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.